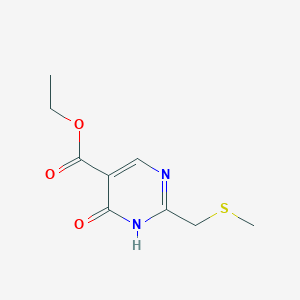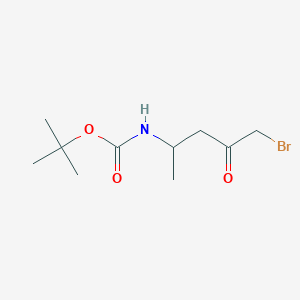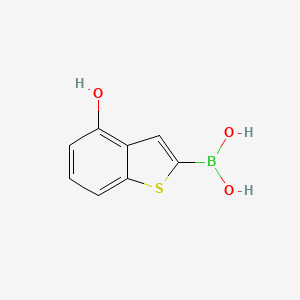
(4-hydroxy-1-benzothiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzothiophene ring system, which includes a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-1-benzothiophen-2-yl)boronic acid typically involves the reaction of organometallic compounds with borate esters. One common method is the reaction of lithium or magnesium-based organometallic compounds with borate esters, followed by hydrolysis . For example, phenylboronic acid can be synthesized from phenylmagnesium bromide and trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar organometallic approaches. The choice of reagents and conditions can vary depending on the desired purity and yield of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-hydroxy-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Applications De Recherche Scientifique
(4-hydroxy-1-benzothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-hydroxy-1-benzothiophen-2-yl)boronic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of beta-lactamase enzymes, potentiating the activity of beta-lactam antibiotics in bacteria . The compound binds to the active site of the enzyme, preventing it from hydrolyzing the antibiotic and thereby enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
- 2-Benzofuranylboronic acid
- 2-Naphthylboronic acid
Uniqueness
(4-hydroxy-1-benzothiophen-2-yl)boronic acid is unique due to the presence of the hydroxyl group at the 4-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific chemical reactions and applications compared to other boronic acids .
Propriétés
Formule moléculaire |
C8H7BO3S |
|---|---|
Poids moléculaire |
194.02 g/mol |
Nom IUPAC |
(4-hydroxy-1-benzothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BO3S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10-12H |
Clé InChI |
ACYAQDPLYFVVSY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=CC=C2S1)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
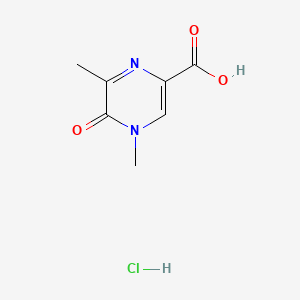

![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
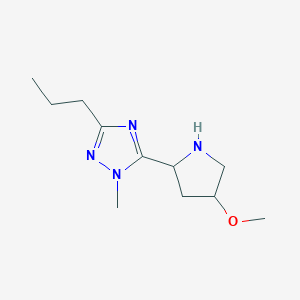
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
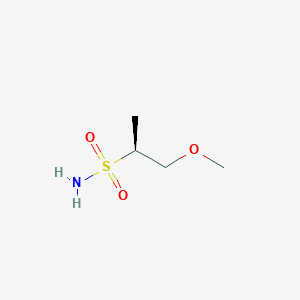
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
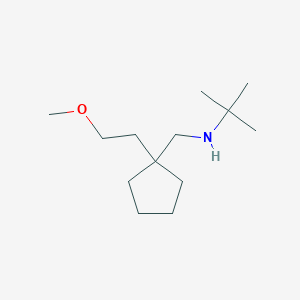
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)
